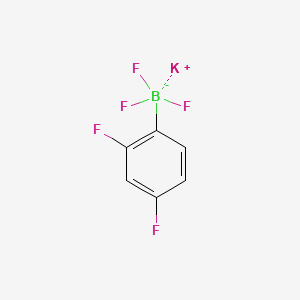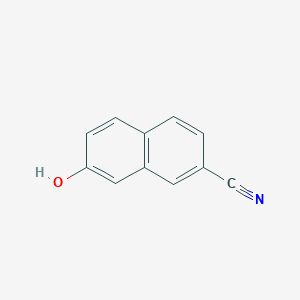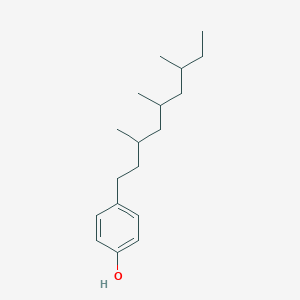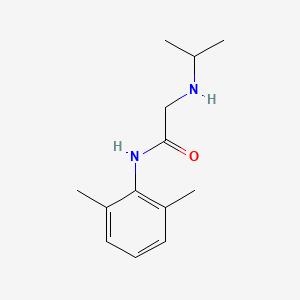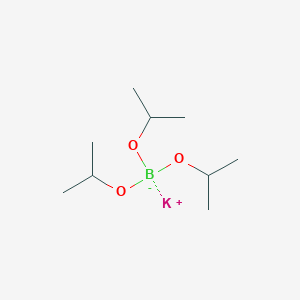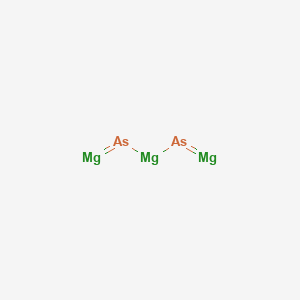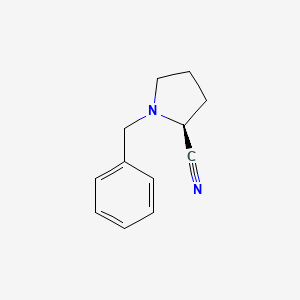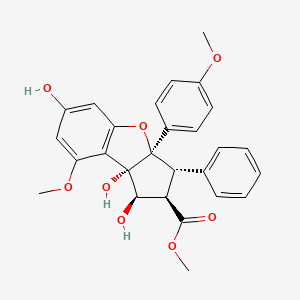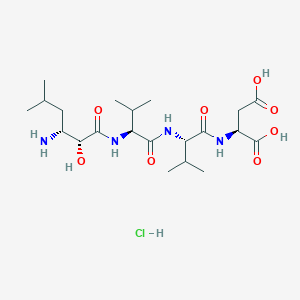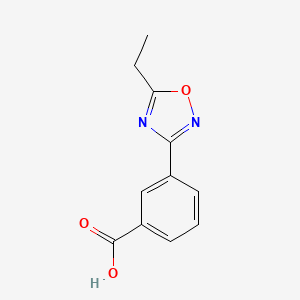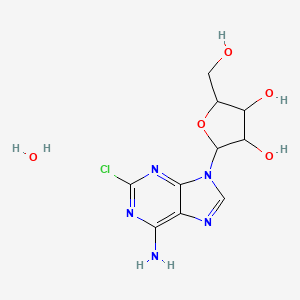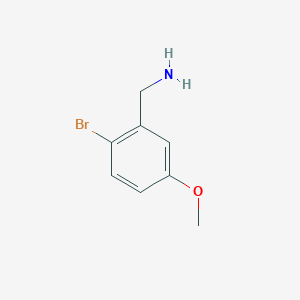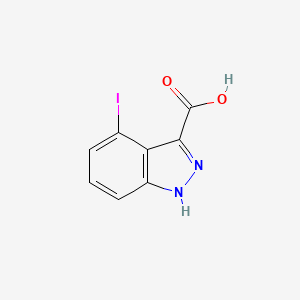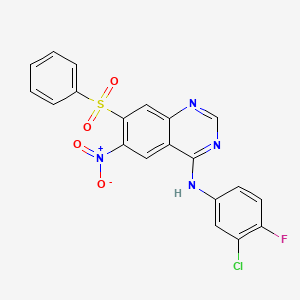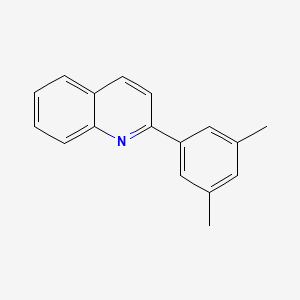
2-(3,5-Dimethylphenyl)quinoline
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H15N . Its average mass is 233.308 Da and its monoisotopic mass is 233.120453 Da . It is also known as 2-(3,5-Dimethylphenyl)chinolin in German and 2-(3,5-Diméthylphényl)quinoléine in French .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 2-(3,5-Dimethylphenyl)quinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Molecular Structure Analysis
The molecular structure of 2-(3,5-Dimethylphenyl)quinoline is characterized by a double ring structure and a heteroatom (N), which allows these compounds to be employed in various transformations .Physical And Chemical Properties Analysis
2-(3,5-Dimethylphenyl)quinoline has a boiling point of 375℃, a density of 1.087, and a flash point of 162℃ . It should be stored in a sealed container in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
3. Application in Organic Electronics
- Methods of Application : The compound is used in the fabrication of organic electronic devices. Its solubility in common solvents and good film-forming properties make it suitable for solution fabrication processes .
- Results or Outcomes : The use of this compound in organic electronics has resulted in devices with improved performance due to its high quantum efficiency .
4. Application in Medicinal Chemistry
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols .
- Results or Outcomes : The synthesis of quinoline derivatives has led to the discovery of compounds with potential biological and pharmaceutical activities .
5. Application in Organic Electronics
- Methods of Application : The compound is used in the fabrication of organic electronic devices. Its solubility in common solvents and good film-forming properties make it suitable for solution fabrication processes .
- Results or Outcomes : The use of this compound in organic electronics has resulted in devices with improved performance due to its high quantum efficiency .
6. Application in Medicinal Chemistry
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols .
- Results or Outcomes : The synthesis of quinoline derivatives has led to the discovery of compounds with potential biological and pharmaceutical activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXSSVSSSWIZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648815 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)quinoline | |
CAS RN |
1056451-44-5 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



